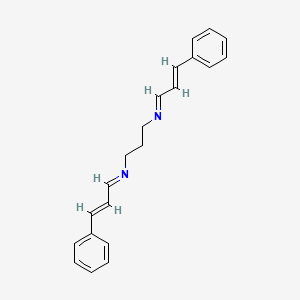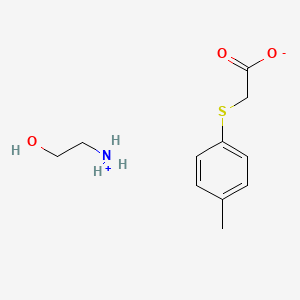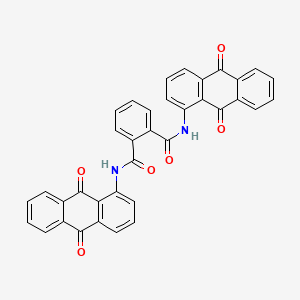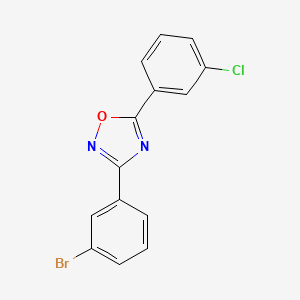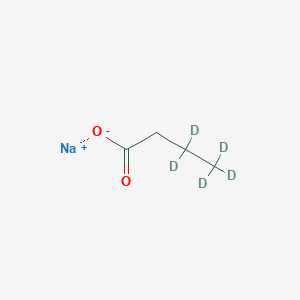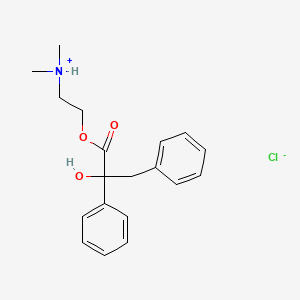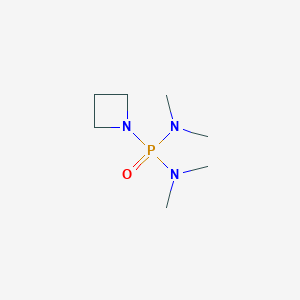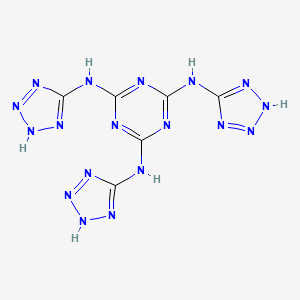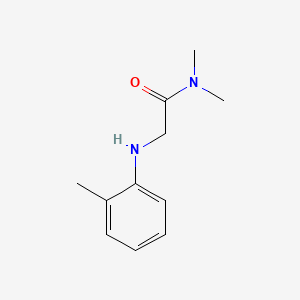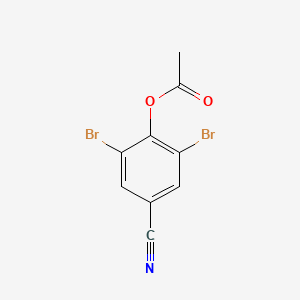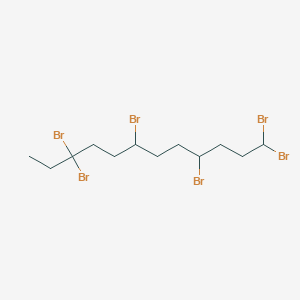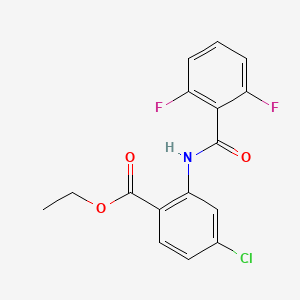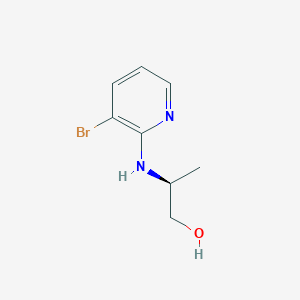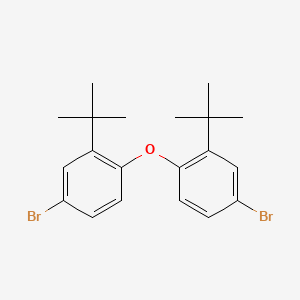
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene is an organic compound characterized by the presence of bromine atoms and tert-butyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene typically involves the bromination of a precursor compound, followed by the introduction of tert-butyl groups. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or Grignard reagents can be used under conditions like reflux in an appropriate solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The bromine atoms and tert-butyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-tert-butyl-1-methoxybenzene
- 2-Bromo-4-tert-butyl-1-methoxybenzene
- 4-Bromo-1-tert-butyl-2-methoxybenzene
Uniqueness
4-Bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene is unique due to the presence of two bromine atoms and two tert-butyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C20H24Br2O |
|---|---|
Peso molecular |
440.2 g/mol |
Nombre IUPAC |
4-bromo-1-(4-bromo-2-tert-butylphenoxy)-2-tert-butylbenzene |
InChI |
InChI=1S/C20H24Br2O/c1-19(2,3)15-11-13(21)7-9-17(15)23-18-10-8-14(22)12-16(18)20(4,5)6/h7-12H,1-6H3 |
Clave InChI |
PRTWGRZYGUHIQN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)Br)OC2=C(C=C(C=C2)Br)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


